Ethyl 3-hexylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hexylthiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hexylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hexylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 3-hexylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-hexylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2,5-dibromothiophene-3-carboxylate
- Ethyl 3-phenyl-2H-benzo[b][1,4]thiazine-2-carboxylate
Uniqueness
Ethyl 3-hexylthiophene-2-carboxylate is unique due to its specific alkyl chain length and substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C13H20O2S |
---|---|
Molecular Weight |
240.36 g/mol |
IUPAC Name |
ethyl 3-hexylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-16-12(11)13(14)15-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
GXYFJSOSCGTRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.